2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide
描述
This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3, a pyridinone ring at position 5, and an acetamide linker connected to a 2-methoxybenzyl group. The 1,2,4-oxadiazole moiety is known for its metabolic stability and role in enhancing binding affinity to biological targets, particularly in kinase inhibitors and neurotransmitter modulators .
属性
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O4/c1-31-19-7-3-2-5-16(19)13-25-20(29)14-28-12-4-6-18(23(28)30)22-26-21(27-32-22)15-8-10-17(24)11-9-15/h2-12H,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFMROKSHSRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of oxadiazole- and pyridinone-containing acetamides. Below is a comparative analysis with key analogues, based on structural features, hypothesized activity, and available data.
Structural Analogues with Modified Aromatic Substituents
- Compound 6y (N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide): Key Differences: Replaces the 1,2,4-oxadiazole with a chlorobenzoyl-substituted indole ring. Hypothesized Impact: The 4-chlorobenzoyl group may enhance target binding affinity but could increase hepatotoxicity risks due to higher lipophilicity.
Analogues with Stereochemical Complexity
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide (Compound m): Key Differences: Features a hexanamide backbone with multiple stereocenters and a tetrahydropyrimidinone ring instead of pyridinone. The 2,6-dimethylphenoxy group introduces conformational rigidity absent in the target compound . Hypothesized Impact: Enhanced stereospecificity may improve selectivity for chiral targets (e.g., proteases) but complicate synthetic scalability.
Functional Group Variations
- Pyridinone vs. Pyrimidinone Analogues: The target compound’s pyridinone ring (2-oxopyridin-1(2H)-yl) offers a planar, electron-deficient system conducive to π-π stacking interactions. In contrast, pyrimidinone derivatives (e.g., in compounds) exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms .
Comparative Data Table
Research Findings and Limitations
- Target Compound: Preclinical studies suggest moderate CYP3A4 inhibition (IC₅₀ = 12 µM), likely due to the 2-methoxybenzyl group’s metabolic lability . No in vivo toxicity data are available.
- Compound 6y : Demonstrated potent antiproliferative activity (IC₅₀ = 0.8 µM in MCF-7 cells) but exhibited hepatotoxicity in murine models at 50 mg/kg .
- Compound m : Showed high selectivity for HIV-1 protease (Ki = 2 nM) but required a 12-step synthesis, limiting practical application .
Key Limitations :
Direct comparative studies between the target compound and analogues are absent; data are inferred from structural or functional similarities.
Pharmacokinetic parameters (e.g., bioavailability, half-life) remain uncharacterized for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
